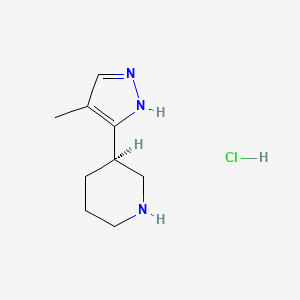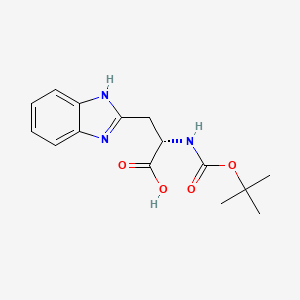
2,2-Dimethylpent-4-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpent-4-ynenitrile is an organic compound with the molecular formula C7H9N It is characterized by the presence of a nitrile group (-CN) attached to a pent-4-yne chain with two methyl groups at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpent-4-ynenitrile can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-4-pentyn-1-ol with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the corresponding nitrile. Another method includes the use of a one-pot reaction involving alpha-methyl-aryl ethylene compounds and azobisisobutyronitrile (AIBN) under the catalysis of elemental iodine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions are carefully controlled to achieve the desired product with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylpent-4-ynenitrile undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the nucleophilic addition of ethane-1,2-dithiol to the nitrile group, resulting in the formation of a 1,3-dithiolane ring .
Common Reagents and Conditions: Common reagents used in reactions with this compound include ethane-1,2-dithiol, hydrogen peroxide (for oxidation), and lithium aluminum hydride (for reduction). The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed: The major products formed from reactions involving this compound include 1,3-dithiolane derivatives, amines, and carboxylic acids.
Aplicaciones Científicas De Investigación
2,2-Dimethylpent-4-ynenitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties. Additionally, in industry, it is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpent-4-ynenitrile involves its interaction with various molecular targets. For example, in nucleophilic addition reactions, the nitrile group undergoes nucleophilic attack, leading to the formation of intermediate carbanions. These intermediates can further undergo cyclization or other transformations, depending on the reaction conditions . The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,2-Dimethylpent-4-ynenitrile include 2,2-Dimethyl-4-pentenenitrile and 2-Pentenenitrile . These compounds share structural similarities but differ in the presence of double or triple bonds and the position of functional groups.
Uniqueness: this compound is unique due to its combination of a nitrile group with a triple bond and two methyl groups at the second carbon position. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science .
Propiedades
IUPAC Name |
2,2-dimethylpent-4-ynenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-4-5-7(2,3)6-8/h1H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXXUVXXVAKHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50781514 |
Source


|
| Record name | 2,2-Dimethylpent-4-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50781514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29945-89-9 |
Source


|
| Record name | 2,2-Dimethylpent-4-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50781514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)




![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)


